molecular formula C16H14ClNO3S B8499928 5-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-2-carbonitrile

5-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-2-carbonitrile

Cat. No. B8499928
M. Wt: 335.8 g/mol
InChI Key: POZAHHUGFZEPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952008B2

Procedure details

To a solution of 5-chloro-4′-(ethylsulfonyl)-2′-methoxy-[1,1′-biphenyl]-2-carbonitrile (Preparation 66, 330 mg, 0.985 mmol) in dioxane (5 mL) was added bis(diphenylphosphino)ferrocene-palladium(II)dichloride (30 mg, 0.12 mmol), potassium acetate (290 mg, 2.95 mmol) and bis(pinacolato)diboron (3.75 mg, 1.48 mmol). The reaction was degassed and then placed on a preheated hot plate (100° C.) for 16 hours. The reaction mixture was cooled to room temperature, filtered through celite and the solvent removed in vacuo. The crude material was purified by reverse phase column chromatography eluting with MeCN/H2O to hydrolyse the boronic ester to afford the title compound in 25% yield, 85 mg.
Quantity
330 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
3.75 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([S:14]([CH2:17][CH3:18])(=[O:16])=[O:15])=[CH:10][C:9]=2[O:19][CH3:20])[C:5]([C:21]#[N:22])=[CH:4][CH:3]=1.C([O-])(=O)C.[K+].[B:28]1(B2OC(C)(C)C(C)(C)O2)[O:32]C(C)(C)C(C)(C)[O:29]1>O1CCOCC1.C1(P([C-]2C=CC=C2)C2C=CC=CC=2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].[Pd](Cl)Cl>[C:21]([C:5]1[C:6]([C:8]2[CH:13]=[CH:12][C:11]([S:14]([CH2:17][CH3:18])(=[O:16])=[O:15])=[CH:10][C:9]=2[O:19][CH3:20])=[CH:7][C:2]([B:28]([OH:32])[OH:29])=[CH:3][CH:4]=1)#[N:22] |f:1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
ClC1=CC=C(C(=C1)C1=C(C=C(C=C1)S(=O)(=O)CC)OC)C#N
Name
potassium acetate
Quantity
290 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
3.75 mg
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
30 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)[C-]1C=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2].[Pd](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was degassed
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by reverse phase column chromatography
WASH
Type
WASH
Details
eluting with MeCN/H2O

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1C1=C(C=C(C=C1)S(=O)(=O)CC)OC)B(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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